molecular formula C18H17ClO4 B3121294 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 282539-22-4

1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B3121294
CAS RN: 282539-22-4
M. Wt: 332.8 g/mol
InChI Key: LAUMUTZKGWSVIW-CMDGGOBGSA-N
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Description

1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as mescaline-N-oxide, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of mescaline, a psychedelic drug found in peyote cactus. Mescaline-N-oxide has been synthesized using various methods and has shown promise in its ability to interact with serotonin receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide involves its interaction with serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor and activates it, leading to changes in neuronal activity and neurotransmitter release. This activation is thought to be responsible for the psychedelic effects of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide.
Biochemical and Physiological Effects
Mescaline-N-oxide has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and reward. It has also been shown to alter levels of other neurotransmitters such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide in lab experiments is that it has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin receptor activation. However, one limitation is that it has similar effects to mescaline, which is a controlled substance and cannot be used in research without proper licensing and regulation.

Future Directions

There are several future directions for research involving 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide. One potential area of study is its use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the development of new drugs that target serotonin receptors. Further research is needed to fully understand the effects of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide and its potential applications in scientific research.

Scientific Research Applications

Mescaline-N-oxide has been studied for its potential use in scientific research. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Mescaline-N-oxide has been shown to have similar effects to mescaline, including altered perception, hallucinations, and changes in mood.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUMUTZKGWSVIW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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